![molecular formula C15H15FO B1302445 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol CAS No. 64820-95-7](/img/structure/B1302445.png)
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol
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Overview
Description
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol is a colorless liquid with a molecular formula of C15H13FO and a molecular weight of 234.26 g/mol . It is used in organic synthesis and pharmaceutical research as a building block for the synthesis of various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol can be inferred from its IUPAC name and molecular formula, C15H13FO . It consists of a biphenyl group with a fluorine atom at the 2’ position, and a propan-1-ol group attached to the 4 position of the biphenyl group .Physical And Chemical Properties Analysis
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol is a colorless liquid . Its molecular weight is 234.26 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.Scientific Research Applications
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol is used in a variety of scientific research applications. It is a useful reagent for the synthesis of polymers and dyes, and it is also used as an intermediate in the synthesis of various drugs. In addition, 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol has been used as a reagent in the synthesis of other compounds, such as peptides and antibodies. Finally, it is used in the synthesis of organic compounds for use in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol is not well understood. However, it is believed to act as a catalyst in the synthesis of polymers and dyes, and it is also thought to act as a reagent in the synthesis of other compounds, such as peptides and antibodies. Furthermore, it is believed to act as an intermediate in the synthesis of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol are not well understood. However, it is believed to have some effects on the metabolism of certain drugs, as well as on the synthesis of polymers and dyes. In addition, it is believed to have some effects on the synthesis of peptides and antibodies, as well as on the synthesis of organic compounds for use in medicinal chemistry and drug discovery.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol in laboratory experiments include its ability to act as a catalyst in the synthesis of polymers and dyes, and as a reagent in the synthesis of other compounds, such as peptides and antibodies. Furthermore, it can act as an intermediate in the synthesis of various drugs. The limitations of using 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol in laboratory experiments include its potential to cause adverse effects on the metabolism of certain drugs, as well as on the synthesis of polymers and dyes.
Future Directions
For the use of 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol include the development of more efficient synthesis methods, the development of new applications in the pharmaceutical and biomedical industries, and the exploration of its potential to cause adverse effects on the metabolism of certain drugs. Additionally, further research is needed to understand the mechanism of action of 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol, as well as its biochemical and physiological effects. Finally, more research is needed to explore the potential of 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol as a reagent in the synthesis of other compounds, such as peptides and antibodies.
Synthesis Methods
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol is synthesized through a process known as Friedel-Crafts acylation. This process involves the reaction of an aromatic compound, such as 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol, with an acyl halide, such as acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces a substituted aromatic compound, such as 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-olenyl-1-ol, which can then be used as an intermediate in the synthesis of other compounds.
Safety and Hazards
properties
IUPAC Name |
1-[4-(2-fluorophenyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOHBUIIOWWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372411 |
Source
|
Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64820-95-7 |
Source
|
Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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